molecular formula C17H26N2O3S B2589049 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2034607-51-5

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B2589049
CAS No.: 2034607-51-5
M. Wt: 338.47
InChI Key: XJYLMHZNHYHARE-UHFFFAOYSA-N
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Description

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound featuring a piperidine ring, an oxolane ring, and a phenylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then reacted with oxolane and phenylmethanesulfonamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine .

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide is unique due to the presence of the phenylmethanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-23(21,14-16-4-2-1-3-5-16)18-12-15-6-9-19(10-7-15)17-8-11-22-13-17/h1-5,15,17-18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLMHZNHYHARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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